![molecular formula C9H13NO2 B1590999 Ethyl 1-cyanocyclopentanecarboxylate CAS No. 28247-14-5](/img/structure/B1590999.png)
Ethyl 1-cyanocyclopentanecarboxylate
Overview
Description
Ethyl 1-cyanocyclopentanecarboxylate is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-6H2,1H3
. This indicates that the molecule consists of a cyclopentane ring with a nitrile (CN) group and an ethyl ester (COOC2H5) group attached. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 167.21 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Applications
Ethyl 1-cyanocyclopentanecarboxylate is a versatile compound used in various synthesis and chemical applications. For instance, it has been utilized in the synthesis of fused heterocycles, as highlighted by Zoorob, Elsherbini, and Hamama (2012). They employed Ethyl 2-oxocyclododecanecarboxylate, a related compound, as a key intermediate for creating macrocyclic systems with nitrogen heterocycles, demonstrating the compound's utility in complex chemical synthesis (Zoorob et al., 2012).
In Agricultural and Horticultural Applications
In the agricultural sector, this compound's derivatives, like 1-Methylcyclopropene (1-MCP), have shown significant impact. Watkins (2006) detailed how 1-MCP, an ethylene perception inhibitor, has been widely adopted in the apple industry to maintain product quality. Its application has led to an explosion of research on its effects on fruits and vegetables, both for understanding ethylene's role in ripening and as a commercial technology (Watkins, 2006).
Biochemical and Physiological Research
From a biochemical perspective, Cruz-Jiménez et al. (2022) explored the use of Ethyl and methyl cyanoformate (Mander’s reagent) for C-selective ketone alcoxycarbonylations. They found these reagents could yield oxoalkenenitriles through deoxycyanation on 1,3-dicarbonyl compounds, marking an innovative approach in organic synthesis (Cruz-Jiménez et al., 2022).
Innovative Encapsulation Techniques
A notable innovation in encapsulation techniques involved the use of cucurbit[6]uril for encapsulating 1-Methylcyclopropene, a derivative of this compound. Zhang et al. (2011) demonstrated that this approach was effective for storing 1-MCP, a gaseous and unstable compound, enhancing its application in preserving horticultural products (Zhang et al., 2011).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, derivatives of this compound have been synthesized for potential therapeutic applications. Madhavi and Sreeramya (2017) synthesized a series of compounds derived from this compound for evaluating their antioxidant and anti-inflammatory activities. Their study indicated that compounds with phenolic substitution exhibited significant biological activities (Madhavi & Sreeramya, 2017).
Safety and Hazards
The safety information for Ethyl 1-cyanocyclopentanecarboxylate indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .
Mechanism of Action
Mode of Action
Ethyl 1-cyanocyclopentanecarboxylate is involved in different cyclization mechanisms . It reacts with other compounds to form new products, such as coumarin-3-carboxylate ester . The interaction of this compound with its targets leads to changes in the chemical structure of the involved compounds, resulting in the formation of new products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds, among others.
properties
IUPAC Name |
ethyl 1-cyanocyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWIERPHIAKPOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576921 | |
Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28247-14-5 | |
Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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